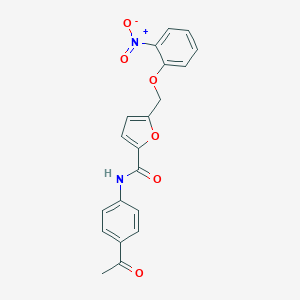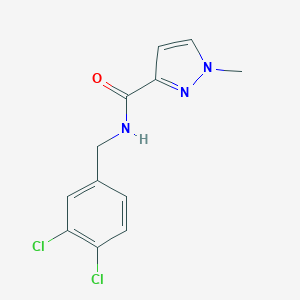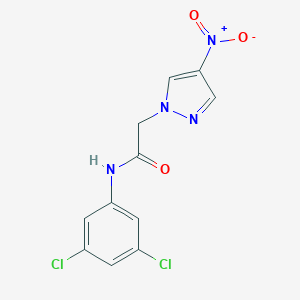![molecular formula C15H13Cl3N2O3S B213679 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide, also known as DPX-E7, is a synthetic peptide that is being researched for its potential use in cancer treatment.
Mechanism of Action
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a peptide vaccine that contains a portion of the E7 protein from HPV. When injected, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is taken up by antigen-presenting cells (APCs) and presented to T cells. This triggers an immune response against cells that express the E7 protein, such as HPV-infected cells. The immune response includes the activation of cytotoxic T cells, which can recognize and kill HPV-infected cells.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has been shown to induce an immune response against HPV-infected cells in preclinical studies. In a phase I clinical trial, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide was found to be safe and well-tolerated in patients with HPV-related head and neck cancer. The vaccine also induced an immune response in some patients, although further studies are needed to determine its efficacy.
Advantages and Limitations for Lab Experiments
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the peptide sequence and purity. However, the vaccine is complex and requires specialized equipment and expertise for synthesis and purification. Additionally, the vaccine may not be effective in all patients, and further research is needed to determine its optimal dosing and administration schedule.
Future Directions
Future research on 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide could focus on several areas, including:
1. Combining 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide with other immunotherapies to enhance its efficacy.
2. Investigating the optimal dosing and administration schedule for 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
3. Developing biomarkers to predict which patients are most likely to respond to 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide.
4. Expanding the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide to other HPV-related cancers, such as cervical cancer.
5. Investigating the use of 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide as a prophylactic vaccine for HPV infection.
In conclusion, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is a synthetic peptide vaccine that has shown promise in the treatment of HPV-related cancers. Further research is needed to determine its optimal dosing and administration schedule, as well as its efficacy in larger clinical trials. However, 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide represents a potential new approach to cancer treatment that could have significant benefits for patients with HPV-related cancers.
Synthesis Methods
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of the peptide chain on a resin support, with each amino acid added one at a time in a specific sequence. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide is being researched for its potential use in cancer treatment, specifically in the treatment of human papillomavirus (HPV)-related cancers. HPV is a common sexually transmitted infection that can cause cervical, anal, and oropharyngeal cancers. 4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide works by stimulating the immune system to recognize and attack HPV-infected cells.
properties
Product Name |
4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide |
|---|---|
Molecular Formula |
C15H13Cl3N2O3S |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-6-7(2)24-15(12(6)14(19)22)20-11(21)5-23-13-9(17)3-8(16)4-10(13)18/h3-4H,5H2,1-2H3,(H2,19,22)(H,20,21) |
InChI Key |
QRFJKYQIFPIFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
